3-(Trifluoromethylsulfonyl)pyridin-2-ol
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Overview
Description
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one is a chemical compound characterized by the presence of a trifluoromethyl group attached to a sulfonyl group and a pyridin-2(1H)-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl sulfonyl chloride as a precursor, which reacts with pyridin-2(1H)-one under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridin-2(1H)-one core.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while substitution reactions can introduce new functional groups to the pyridin-2(1H)-one core .
Scientific Research Applications
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to target molecules. This interaction can modulate various biochemical processes, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl group, which affects its reactivity and applications.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chloro group instead of a sulfonyl group, leading to different chemical properties and uses.
4-(Difluoromethyl)pyridine: Features a difluoromethyl group, which alters its chemical behavior compared to the trifluoromethyl group.
Uniqueness
3-((Trifluoromethyl)sulfonyl)pyridin-2(1H)-one is unique due to the presence of both the trifluoromethyl and sulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H4F3NO3S |
---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
3-(trifluoromethylsulfonyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NO3S/c7-6(8,9)14(12,13)4-2-1-3-10-5(4)11/h1-3H,(H,10,11) |
InChI Key |
HEYZJGILMARALV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C(=C1)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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